2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1Z)-1-phenylethylidene]acetohydrazide
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Overview
Description
2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-1-phenylethylideneamino]acetamide is a complex organic compound with a molecular formula of C20H20N4OS3. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-1-phenylethylideneamino]acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step involves the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of the Methylsulfanyl Group: The next step involves the introduction of the methylsulfanyl group to the thiadiazole ring. This can be done by reacting the thiadiazole intermediate with 4-methylbenzyl chloride in the presence of a base like sodium hydride.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety. This can be achieved by reacting the thiadiazole intermediate with N-[(E)-1-phenylethylideneamino]acetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions at the phenyl ring, particularly at the para position relative to the methylsulfanyl group. Common reagents include halogens and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, sulfonyl chlorides
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Halogenated or sulfonylated derivatives
Scientific Research Applications
2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-1-phenylethylideneamino]acetamide has several scientific research applications:
Medicinal Chemistry:
Agriculture: It can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-1-phenylethylideneamino]acetamide involves several molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, such as proteases and kinases, by binding to their active sites.
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound can generate reactive oxygen species, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide
- **5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
- **5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole
Uniqueness
2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-1-phenylethylideneamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research.
Properties
Molecular Formula |
C20H20N4OS3 |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C20H20N4OS3/c1-14-8-10-16(11-9-14)12-26-19-23-24-20(28-19)27-13-18(25)22-21-15(2)17-6-4-3-5-7-17/h3-11H,12-13H2,1-2H3,(H,22,25)/b21-15- |
InChI Key |
XFUZMHPWVJFOED-QNGOZBTKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C(/C)\C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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